molecular formula C16H24N4 B7878676 N-tert-butylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine

N-tert-butylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine

Cat. No.: B7878676
M. Wt: 272.39 g/mol
InChI Key: XSZONDARYJTXFE-UHFFFAOYSA-N
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Description

N-tert-butylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

The synthesis of N-tert-butylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared through standard chemical processes.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product formation.

    Purification: The final product is purified using techniques such as chromatography to remove any impurities.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-tert-butylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

N-tert-butylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

    Industry: this compound is used in the production of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of N-tert-butylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

N-tert-butylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable structures or functional groups The comparison may involve analyzing their chemical properties, reactivity, and applications

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

N-tert-butylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4/c1-15(2,3)20-14-16(8-10-17-11-9-16)19-13-7-5-4-6-12(13)18-14/h4-7,17,19H,8-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZONDARYJTXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC2=CC=CC=C2NC13CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC1=NC2=CC=CC=C2NC13CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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